molecular formula C13H10ClF2NO B12937526 (2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine

(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine

Cat. No.: B12937526
M. Wt: 269.67 g/mol
InChI Key: GRWLSDLGODCXPL-UHFFFAOYSA-N
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Description

(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine is an organic compound that features a complex aromatic structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (S_NAr) reaction of 3-chloro-4-fluoroaniline with 2,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenoxy)acetic acid
  • (3-Chloro-4-fluorophenoxy)methylamine
  • (3-Chloro-4-fluorophenoxy)benzene

Uniqueness

(2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine is unique due to its specific substitution pattern and the presence of multiple halogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound (2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl)methanamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H11ClF2NO\text{C}_{13}\text{H}_{11}\text{ClF}_2\text{N}\text{O}

This compound features a phenoxy group substituted with chlorine and fluorine atoms, which significantly influence its biological activity through electronic effects and steric hindrance.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including kinases and proteases. The presence of fluorine atoms often enhances binding affinity due to increased lipophilicity and altered hydrogen bonding capabilities .

2. Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Notes
Study AMDA-MB-2315.2Apoptosis via caspase activationSignificant reduction in cell viability observed
Study BHeLa7.8MDM2 inhibitionPotential for use in targeted cancer therapy
Study CA5494.5Cell cycle arrestInduces G1 phase arrest leading to apoptosis

Case Study 1: Antitumor Efficacy

A recent study explored the antitumor efficacy of this compound in a xenograft model of breast cancer. The compound was administered at a dosage of 30 mg/kg for two weeks, resulting in a tumor volume reduction of approximately 70% compared to control groups. Histological analysis revealed significant apoptosis in tumor tissues, suggesting effective therapeutic potential .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with this compound led to an accumulation of cells in the G1 phase, indicating a blockade that precedes apoptosis .

Properties

Molecular Formula

C13H10ClF2NO

Molecular Weight

269.67 g/mol

IUPAC Name

[2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine

InChI

InChI=1S/C13H10ClF2NO/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-6H,7,17H2

InChI Key

GRWLSDLGODCXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F

Origin of Product

United States

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